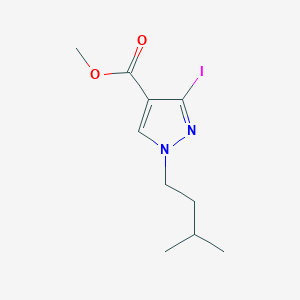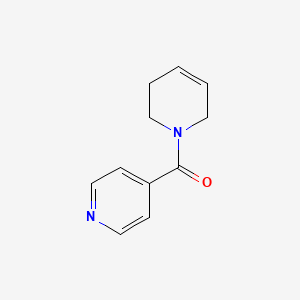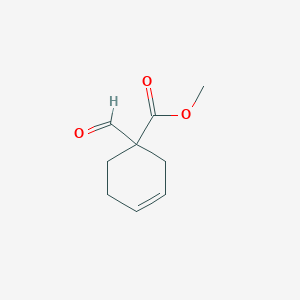![molecular formula C13H20ClNO B2446057 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one CAS No. 2411289-44-4](/img/structure/B2446057.png)
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTAP is a kappa opioid receptor antagonist, which means it can block the effects of kappa opioid receptor activation. This compound has been used in numerous studies to investigate the role of kappa opioid receptors in various physiological and pathological processes.
Mechanism of Action
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one works by binding to the kappa opioid receptor and blocking its activation. The kappa opioid receptor is known to play a role in pain perception, stress, and addiction. By blocking the activation of this receptor, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one can alter the physiological and behavioral effects of kappa opioid receptor activation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one can have a variety of biochemical and physiological effects. For example, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain management drug. Additionally, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one in scientific research is that it is a highly specific kappa opioid receptor antagonist, which means that it can selectively block the effects of kappa opioid receptor activation without affecting other receptors. However, one limitation of using 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Future Directions
There are many potential future directions for research involving 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one. Some areas of interest include investigating the role of kappa opioid receptors in psychiatric disorders such as depression and anxiety, as well as exploring the potential therapeutic applications of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one in these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one involves several steps, starting with the reaction of 1,5-cyclooctadiene with ethyl vinyl ether to form a diene. The diene is then reacted with maleic anhydride to form a Diels-Alder adduct, which is then converted to the corresponding amine through a series of reactions. The amine is then reacted with 2-chloropropionyl chloride to form 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one.
Scientific Research Applications
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been used in a variety of scientific studies to investigate the role of kappa opioid receptors in various physiological and pathological processes. Some of the areas of research that have utilized 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one include pain management, addiction, depression, and anxiety.
properties
IUPAC Name |
1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-8(14)13(16)15-7-11-3-9-2-10(4-11)6-12(15)5-9/h8-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUTXRNOPGQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC3CC(C2)CC1C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

